2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
CAS No.: 1156076-19-5
VCID: VC2801643
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, primarily due to its potential biological applications and therapeutic effects. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Synthesis MethodsThe synthesis of 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step procedures that utilize various reagents and catalysts. While specific synthesis methods are not detailed in the available literature, the general approach for imidazole derivatives often includes condensation reactions and the use of appropriate starting materials to form the imidazole ring. Antimicrobial ActivityData from biological assays indicate that this compound exhibits notable activity against certain pathogens, suggesting its potential as an antimicrobial agent. This is consistent with the broader class of imidazole derivatives, which are known for their antimicrobial properties. Therapeutic PotentialThe compound's interactions with biological targets are primarily linked to its potential therapeutic effects. While detailed mechanisms of action are not fully elucidated in the literature, its structure suggests it could interact with various biological pathways, contributing to its therapeutic potential. Melting Point and SolubilityWhile specific melting point ranges and solubility profiles for 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid are not provided in the available literature, these properties are critical for practical applications in laboratory settings. Generally, imidazole derivatives can exhibit a range of solubility in different solvents, which affects their handling and use in research. Biological Assays
Chemical Reactions |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1156076-19-5 | |||||||||
Product Name | 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid | |||||||||
Molecular Formula | C13H13ClN2O2 | |||||||||
Molecular Weight | 264.71 g/mol | |||||||||
IUPAC Name | 2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole-4-carboxylic acid | |||||||||
Standard InChI | InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18) | |||||||||
Standard InChIKey | UIDNFVUMQOHRHM-UHFFFAOYSA-N | |||||||||
SMILES | CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |||||||||
Canonical SMILES | CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |||||||||
PubChem Compound | 43445058 | |||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume